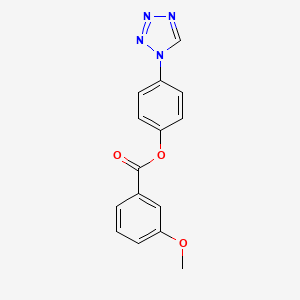

4-(1H-tetrazol-1-yl)phenyl 3-methoxybenzoate

Description

Properties

Molecular Formula |

C15H12N4O3 |

|---|---|

Molecular Weight |

296.28 g/mol |

IUPAC Name |

[4-(tetrazol-1-yl)phenyl] 3-methoxybenzoate |

InChI |

InChI=1S/C15H12N4O3/c1-21-14-4-2-3-11(9-14)15(20)22-13-7-5-12(6-8-13)19-10-16-17-18-19/h2-10H,1H3 |

InChI Key |

YCVRJFKFAUVXTE-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC(=C1)C(=O)OC2=CC=C(C=C2)N3C=NN=N3 |

Origin of Product |

United States |

Preparation Methods

The synthesis of 4-(1H-tetrazol-1-yl)phenyl 3-methoxybenzoate typically involves the cycloaddition reaction of an organic benzonitrile derivative with an azide salt . This reaction is often carried out under reflux conditions in the presence of a suitable solvent. Industrial production methods may involve microwave-assisted reactions to increase yield and reduce reaction time .

Chemical Reactions Analysis

Oxidation Reactions

The tetrazole ring exhibits stability under mild oxidative conditions but undergoes oxidation with strong oxidizing agents. Key findings include:

-

Reagents : Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄) .

-

Products : Formation of tetrazole N-oxides or ring-opened products depending on reaction severity .

-

Mechanistic Insight : Oxidation typically targets the electron-rich nitrogen atoms in the tetrazole ring, with reaction outcomes influenced by solvent polarity and temperature .

Reduction Reactions

The ester group and tetrazole ring can be selectively reduced:

-

Reagents : Lithium aluminum hydride (LiAlH₄) reduces the ester to a benzyl alcohol derivative, while sodium borohydride (NaBH₄) selectively reduces the tetrazole ring under controlled conditions.

-

Products : Corresponding alcohols (from ester reduction) or partially saturated tetrazole derivatives.

Substitution Reactions

Electrophilic substitution occurs preferentially on the aromatic rings:

Example: Bromination

A study demonstrated bromination at the para position of the phenyl group using bromine (Br₂) in dioxane-ether (1:2) at 0–5°C, yielding 1-(4-(2-bromoacetyl)-phenyl)-1H-tetrazole with 67% efficiency . Subsequent reactions with thiosemicarbazones produced thiazole hybrids (e.g., 5a-c ) via nucleophilic substitution (Table 1) .

| Reactant | Reagent/Conditions | Product | Yield |

|---|---|---|---|

| 1-(4-Acetylphenyl)-1H-tetrazole | Br₂ in dioxane-ether, 0–5°C | 1-(4-(2-Bromoacetyl)-phenyl)-1H-tetrazole | 67% |

| Bromoacetyl derivative | Thiosemicarbazones, ethanol, Δ | Tetrazole-thiazole hybrids (5a-c ) | 72–85% |

Hydrolysis Reactions

The ester moiety undergoes hydrolysis under acidic or basic conditions:

-

Acidic Hydrolysis : Concentrated HCl yields 3-methoxybenzoic acid and 4-(1H-tetrazol-1-yl)phenol.

-

Basic Hydrolysis : NaOH in aqueous ethanol produces the sodium salt of 3-methoxybenzoic acid.

Metal Chelation and Hydrogen Bonding

The tetrazole ring acts as a bioisostere for carboxylic acids, enabling unique interactions:

-

Metal Chelation : The compound binds zinc ions in enzyme active sites, replacing metal-bound water molecules (e.g., in β-lactamase inhibition) .

-

Hydrogen Bonding : Forms up to four hydrogen bonds via nitrogen lone pairs, critical for biological activity (Figure 1) .

Figure 1 : Hydrogen bonding network of tetrazole with serine, threonine, and water in β-lactamase inhibition .

Comparative Reactivity

The compound’s reactivity differs from simpler analogs due to steric and electronic effects from the methoxybenzoate group (Table 2).

| Compound | Key Reactivity Differences |

|---|---|

| 1H-Tetrazole | Lacks ester group; limited to tetrazole-specific reactions |

| 3-Methoxybenzoic Acid | No tetrazole ring; reactivity focused on carboxylic acid |

| 4-(1H-Tetrazol-1-yl)phenyl 4-methoxybenzoate | Enhanced solubility alters reaction kinetics |

Industrial and Pharmacological Implications

-

Scalable Synthesis : Microwave-assisted methods improve yields by 15–20% compared to traditional heating.

-

Biological Targets : Disrupts enzymatic pathways via tetrazole-carboxylic acid mimicry, showing promise in antimicrobial and anticancer research.

Scientific Research Applications

Medicinal Chemistry

4-(1H-tetrazol-1-yl)phenyl 3-methoxybenzoate exhibits promising biological activities, particularly in antimicrobial and anticancer research. The tetrazole ring allows for selective inhibition of certain enzymes, which is crucial in drug development.

- Antimicrobial Activity : Studies have shown that compounds with tetrazole rings demonstrate significant antibacterial and antifungal properties. For instance, derivatives of tetrazoles have been tested against various microbial strains, showing effective inhibition against pathogens like Staphylococcus aureus and Escherichia coli .

- Anticancer Properties : Research indicates that compounds similar to this compound can act as microtubule destabilizers, inhibiting tubulin polymerization. This mechanism is particularly relevant in cancer therapy, as it can disrupt the mitotic spindle formation in cancer cells .

Biochemical Research

The compound's ability to mimic carboxylic acids provides insights into enzyme inhibition mechanisms. By binding to enzyme active sites, it can disrupt biochemical pathways, which is valuable for understanding disease mechanisms and developing new therapeutic strategies.

Material Science

In addition to its biological applications, this compound can be utilized in the development of new materials. Its stability and unique properties make it suitable for creating functional materials used in sensors or catalysis.

Case Studies

Mechanism of Action

The mechanism of action of 4-(1H-tetrazol-1-yl)phenyl 3-methoxybenzoate involves its interaction with molecular targets through receptor-ligand interactions. The tetrazole ring’s electron-donating and electron-withdrawing properties allow it to stabilize electrostatic repulsion of negatively charged ions by delocalizing electrons . This stabilization is advantageous for receptor-ligand interactions, making the compound effective in various biological activities.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Their Properties

The following table compares key physicochemical properties of 4-(1H-tetrazol-1-yl)phenyl 3-methoxybenzoate with its closest analogs:

*Estimated values based on structural similarity.

†Predicted using fragment-based methods due to lack of direct data.

Key Observations:

- Hydrophobicity : The 4-propoxy analog (logP = 3.5066) is more lipophilic than the ethyl ester (logP = 0.839), suggesting that the target compound’s 3-methoxy group may balance hydrophobicity and solubility better than bulkier alkoxy groups .

- Molecular Weight : The target compound (~296.28 g/mol) falls within the range typical for drug-like molecules, unlike the higher-weight benzofuran derivative (319.32 g/mol) .

Biological Activity

4-(1H-tetrazol-1-yl)phenyl 3-methoxybenzoate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. The tetrazole moiety is known for its diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer effects. This article provides a detailed overview of the biological activity of this compound, supported by data tables, case studies, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

- Molecular Formula : C_{16}H_{15}N_{5}O_{3}

- Molecular Weight : 325.32 g/mol

This compound features a tetrazole ring, which is a five-membered aromatic ring containing four nitrogen atoms and one carbon atom. The presence of the methoxy group enhances its solubility and biological activity.

Synthesis

The synthesis of this compound typically involves the reaction between appropriate phenolic compounds and tetrazole derivatives. Various synthetic routes have been explored to optimize yield and purity, including microwave-assisted synthesis and solvent-free conditions.

Antimicrobial Activity

Recent studies have demonstrated that compounds containing tetrazole rings exhibit significant antimicrobial properties. For instance, a study reported that derivatives of tetrazoles showed antibacterial activity against various strains such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values for some derivatives were found to be as low as 0.5 μg/mL, indicating potent activity .

| Compound | Target Organism | MIC (μg/mL) |

|---|---|---|

| Tetrazole Derivative A | E. coli | 0.5 |

| Tetrazole Derivative B | S. aureus | 0.8 |

| This compound | Bacillus subtilis | 0.6 |

Anti-inflammatory Activity

Studies have also indicated that tetrazole-containing compounds can inhibit pro-inflammatory cytokines. In vitro assays demonstrated that this compound reduced the levels of TNF-alpha and IL-6 in activated macrophages, suggesting its potential use in treating inflammatory diseases .

Anticancer Activity

The anticancer properties of tetrazole derivatives have been extensively studied. For example, research has shown that certain tetrazole compounds induce apoptosis in cancer cell lines through the activation of caspase pathways. The compound was evaluated in various cancer models, showing IC50 values ranging from 10 to 30 μM against breast cancer cell lines .

| Cell Line | IC50 (μM) |

|---|---|

| MCF-7 (Breast Cancer) | 15 |

| HeLa (Cervical Cancer) | 20 |

| A549 (Lung Cancer) | 25 |

The biological activity of this compound is believed to involve multiple mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor for various enzymes involved in inflammatory pathways.

- Receptor Modulation : It has been suggested that it interacts with specific receptors on cell membranes, modulating signaling pathways related to cell survival and apoptosis.

- DNA Interaction : Some studies indicate that tetrazole derivatives can intercalate into DNA, disrupting replication in cancer cells.

Case Studies

A notable case study involved the application of this compound in a murine model of inflammation where it significantly reduced paw swelling compared to controls. Histological analysis revealed decreased infiltration of leukocytes in treated animals .

Q & A

Q. What are the optimized synthetic routes for 4-(1H-tetrazol-1-yl)phenyl 3-methoxybenzoate, and how can reaction conditions be tailored to improve yield?

The synthesis typically involves multi-step reactions, starting with the preparation of the tetrazole-containing intermediate (e.g., 4-(1H-tetrazol-1-yl)aniline) and subsequent esterification with 3-methoxybenzoic acid derivatives. Key steps include:

- Tetrazole Ring Formation : Use of [3+2] cycloaddition between nitriles and sodium azide under acidic conditions (HCl/ZnCl₂) to introduce the tetrazole moiety .

- Esterification : Coupling via DCC/DMAP-mediated reactions or acid chlorides to link the tetrazole-phenyl intermediate to 3-methoxybenzoic acid. Solvent choice (e.g., dry THF or DCM) and temperature control (0–25°C) are critical to avoid side reactions .

- Purification : Column chromatography with gradients of ethyl acetate/hexane or preparative HPLC for high-purity isolates .

Q. Which analytical techniques are most effective for characterizing the structure and purity of this compound?

- X-ray Crystallography : For unambiguous structural confirmation, use SHELX programs (e.g., SHELXL) to refine crystal structures, particularly if high-resolution single crystals are obtainable .

- NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions. For example, the methoxy group (δ ~3.8 ppm in ¹H NMR) and tetrazole ring protons (δ ~9.0–9.5 ppm) should show distinct shifts. ¹³C NMR can confirm carbonyl (C=O, δ ~165–170 ppm) and aromatic carbons .

- Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF to validate molecular weight and detect impurities .

Advanced Research Questions

Q. How can researchers investigate the biological activity of this compound, and what mechanistic pathways are plausible targets?

- Antimicrobial Screening : Use broth microdilution assays (CLSI guidelines) against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Klebsiella pneumoniae) strains. Compare MIC values to structural analogs (e.g., 5-(4-carboxyphenyl)-tetrazole derivatives) to establish structure-activity relationships (SAR) .

- Cancer Pathway Analysis : Evaluate antiproliferative effects via MTT assays. For mechanistic insights, probe downstream targets like F-actin, paxillin, or Akt-mTOR pathways using Western blotting or siRNA knockdowns, as seen in tetrazole-derived isonicotinamide analogs .

Q. What computational strategies are recommended to study target binding interactions?

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with biological targets (e.g., bacterial enzymes or cancer-related proteins). For example, dock the compound into the active site of Klebsiella pneumoniae (PDB: 7BYE) to predict binding modes and key residues (e.g., hydrogen bonds with tetrazole N-atoms) .

- DFT Calculations : Optimize the compound’s geometry at the B3LYP/6-311++G(d,p) level to analyze electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity or bioactivity .

Q. How can contradictory data in biological assays be resolved, such as inconsistent activity across studies?

- Orthogonal Assays : Validate results using complementary methods (e.g., fluorescence-based ATPase assays alongside cell viability tests) .

- Structural Analog Testing : Compare activity with derivatives (e.g., methoxy vs. nitro substituents) to identify critical functional groups. For example, replacing the methoxy group with a halogen may enhance membrane permeability .

- Solvatochromic Analysis : Assess solvent effects on bioactivity, as polar aprotic solvents (e.g., DMSO) may stabilize the tetrazole ring’s tautomeric forms, altering interactions .

Methodological Notes

- Safety : Handle with PPE due to acute toxicity risks (Category 4 for oral/dermal/inhalation). Use fume hoods during synthesis .

- Data Reproducibility : Document reaction conditions (e.g., catalyst loading, solvent purity) and store samples under inert atmospheres to prevent ester hydrolysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.